2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of benzodiazepines. This compound features a unique structural framework that includes a benzodiazepine core, characterized by a fused benzene and diazepine ring system. The molecular formula of this compound is , and its molecular weight is approximately 420.49 g/mol. The presence of a thioether group and an acetamide moiety in its structure contributes to its potential biological activity and chemical reactivity.
This compound is categorized under the broader class of benzodiazepines, which are known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant activities. The specific classification can be further refined based on its structural characteristics and functional groups. The compound is listed in various chemical databases, including PubChem and ChemSpider, which provide detailed information regarding its properties and synthesis.
The synthesis of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis may require specific conditions such as controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile to facilitate the reactions. Reagents such as phosphorus oxychloride or acetic anhydride might be utilized for acylation steps.
The molecular structure of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide includes:
The structural representation can be described using various notations such as SMILES or InChI strings. For example:
O=C(CSC1=Nc2cccnc2Nc2ccccc21)Nc1ccc(C(F)(F)F)cc1InChI=1S/C22H20F2N4OS/c23-19-10-8-17(9-11-19)26-22(30)20(27)18(29)12-15-7-5-6-16(15)25(28)14(24)13(12)4/h5-11H,1-4H2,(H,26)(H,27)(H,28)The chemical reactivity of this compound is influenced by its functional groups. Typical reactions include:
The reaction conditions must be optimized for yield and purity. Techniques such as thin-layer chromatography (TLC) are often employed to monitor reaction progress.
The mechanism of action for 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide likely involves modulation of neurotransmitter systems in the brain:
The chemical properties include stability under various pH conditions and potential reactivity with electrophiles due to the presence of nucleophilic sites in its structure.
This compound has potential applications in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: